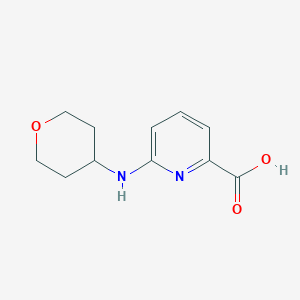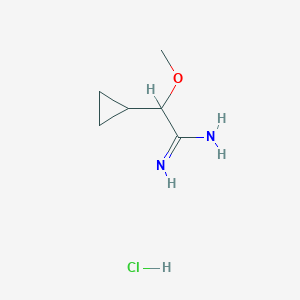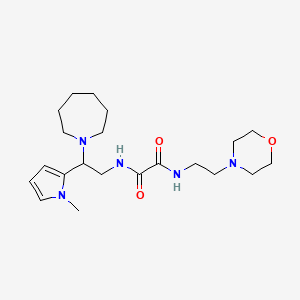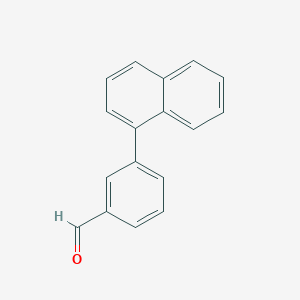
6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid” is a chemical compound with the molecular formula C11H14N2O3 . It is also known as “2-Pyridinecarboxylic acid, 6-[(tetrahydro-2H-pyran-4-yl)amino]-” and has a molecular weight of 222.24 .
Molecular Structure Analysis
The molecular structure of “6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid” is represented by the formula C11H14N2O3 . The exact structure detailing the arrangement of atoms and bonds is not provided in the search results.Aplicaciones Científicas De Investigación
Chemical and Pharmacological Interests in Pyrans Derivatives
Pyrans and their derivatives, including morpholine and pyran analogues, exhibit a wide range of pharmacological activities. These compounds are integral to designing drugs with diverse therapeutic potentials due to their significant biological activities. The structural component of the pyran ring, akin to that found in "6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid", suggests its potential inclusion in pharmacological research, aiming to explore and synthesize novel derivatives for varied medicinal applications (Asif & Imran, 2019).
Antioxidant Activity Analysis
The study and determination of antioxidant activity are crucial for evaluating the therapeutic potential of compounds. Techniques such as the ABTS/PP decolorization assay provide insights into the antioxidant capacity of compounds. This method, applicable to pyran derivatives, could elucidate the potential antioxidant properties of "6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid" and similar molecules (Ilyasov et al., 2020).
Role in Zinc Absorption
The connection between picolinic acid derivatives and zinc absorption is noteworthy. Picolinic acid, a metabolite of tryptophan, facilitates zinc's transport across intestinal membranes, highlighting the biochemical significance of picolinic acid derivatives in nutrition and potentially guiding research on "6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid" regarding mineral absorption and metabolism (Evans, 2009).
Implications in Organic Synthesis and Catalysis
The synthetic versatility of pyran and picolinic acid derivatives extends to catalysis and organic synthesis, contributing to the development of novel pharmaceuticals and materials. Their application in designing catalysts and synthetic pathways for constructing complex molecules could also encompass "6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid" derivatives, underscoring their importance in medicinal chemistry and materials science (Kiyani, 2018).
Mecanismo De Acción
Target of Action
The primary targets of the compound 6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid are zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is crucial as it prevents the ZFPs from performing their roles in viral replication and packaging .
Biochemical Pathways
The compound 6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid affects the biochemical pathways involving ZFPs. By disrupting the zinc binding of ZFPs, it inhibits the normal functioning of these proteins, which are involved in various cellular processes including viral replication and packaging .
Result of Action
The molecular and cellular effects of 6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid’s action include the inhibition of viral entry into host cells. It achieves this by interfering with viral-cellular membrane fusion, inhibiting virus-mediated syncytia formation, and dysregulating cellular endocytosis . This makes it effective against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus .
Safety and Hazards
Direcciones Futuras
Picolinic acid and picolinate compounds, which are structurally similar to “6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid”, are a remarkable class of synthetic auxin herbicides. Recent research has focused on designing and synthesizing new compounds with potent herbicidal activity using their structural skeleton as a template . This suggests that “6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid” and similar compounds could potentially be used as lead structures in the discovery of novel synthetic auxin herbicides .
Propiedades
IUPAC Name |
6-(oxan-4-ylamino)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)9-2-1-3-10(13-9)12-8-4-6-16-7-5-8/h1-3,8H,4-7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHONOIBHIVQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=CC=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tetrahydro-2H-pyran-4-ylamino)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2574212.png)
![2-(4-Bromophenyl)-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2574214.png)

![N-Furan-2-ylmethyl-N'-(4-methoxy-phenyl)-6-morpholin-4-yl-[1,3,5]triazine-2,4-diamine](/img/structure/B2574216.png)
![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methyl-3-phenylacrylamide](/img/structure/B2574219.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide](/img/structure/B2574220.png)



![2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2574227.png)
![N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-[4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2574229.png)

![1-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2574231.png)
![(E)-N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2574234.png)